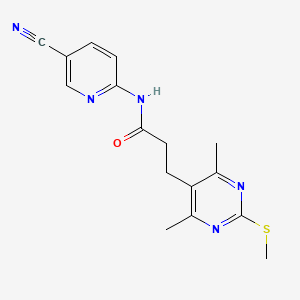
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
描述
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a propanamide derivative featuring a 5-cyanopyridin-2-yl group and a substituted pyrimidine moiety (4,6-dimethyl and 2-methylsulfanyl). The propanamide backbone serves as a structural bridge between these heterocyclic systems. The cyano group on the pyridine ring may enhance electrophilic reactivity or binding affinity, while the methylsulfanyl substituent on the pyrimidine could influence lipophilicity and metabolic stability.
属性
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-13(11(2)20-16(19-10)23-3)5-7-15(22)21-14-6-4-12(8-17)9-18-14/h4,6,9H,5,7H2,1-3H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXAUELLVSLFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNS
- Molecular Weight : 305.39 g/mol
Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as a selective antagonist for androgen receptors (AR), which are implicated in conditions such as androgenetic alopecia (AGA) and prostate cancer. The compound's ability to modulate AR signaling suggests it could be beneficial in treating hair loss disorders without the systemic side effects associated with traditional oral therapies .
Table 1: Summary of Biological Activities
Case Studies
- Androgenetic Alopecia Treatment : In a study focusing on AGA, the compound demonstrated significant hair growth-promoting effects in mouse models. It was noted for its favorable pharmacokinetic properties, providing high skin exposure while minimizing systemic absorption .
- Dopaminergic Activity : Another investigation assessed the compound's impact on motility in mice. Unlike other compounds tested, it did not exhibit antidopaminergic properties but instead showed potential as a postsynaptic dopaminergic agonist, influencing behaviors related to dopamine signaling .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Hair Loss Disorders : The compound's selective AR antagonism has been linked to enhanced hair follicle activity and reduced hair loss in preclinical models.
- Neurological Effects : Its interaction with dopaminergic pathways suggests possible applications in neurological disorders where dopamine modulation is beneficial.
科学研究应用
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα.
Case Study : A study on (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, showed that it significantly reduced edema in animal models and decreased leukocyte migration in zymosan-induced peritonitis models. This suggests that N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide may share similar mechanisms of action, potentially acting on molecular targets such as COX-2 and iNOS .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Pyridine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.
Case Study : Research on pyrimidine-based compounds has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. This compound could be investigated for similar effects, particularly through its influence on cell signaling pathways associated with cancer cell survival.
Comparative Analysis with Related Compounds
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related propanamide derivatives, emphasizing key structural differences and documented applications:
Key Structural and Functional Insights:
- Heterocyclic Diversity: The target compound incorporates both pyridine and pyrimidine rings, unlike propanil (single phenyl) or isoxaben (isoxazole/benzene).
- Substituent Effects: The cyano group on the pyridine ring could enhance electron-withdrawing properties, improving binding to enzymatic active sites (e.g., acetolactate synthase in herbicides) compared to propanil’s chloro substituents. The methylsulfanyl group on the pyrimidine may increase lipid solubility, aiding membrane penetration—a critical factor in pesticidal efficacy. This contrasts with fenoxacrim’s trioxo pyrimidine, which might favor polar interactions .
- Potential Applications: While propanil and fenoxacrim are established agrochemicals, the target’s hybrid structure suggests possible dual herbicidal-fungicidal activity. Its pyrimidine moiety resembles fungicidal agents like iprodione, which inhibit mitochondrial succinate dehydrogenase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


